molecular formula C13H23NO4Si B13547156 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

Katalognummer: B13547156
Molekulargewicht: 285.41 g/mol
InChI-Schlüssel: RAHURYMPBZXVEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is a sophisticated spirocyclic building block designed for advanced research and development, particularly in medicinal chemistry. The compound features a unique structure where two rings are connected at a single silicon atom, forming a rigid, three-dimensional scaffold. Such spirocyclic frameworks are highly valued for their ability to impart conformational restraint when incorporated into larger molecules, which is a critical property for optimizing the potency and selectivity of drug candidates . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, allowing for selective deprotection under mild acidic conditions and further functionalization. The carboxylic acid group provides a versatile handle for coupling reactions, enabling the seamless integration of this spirocyclic unit into peptides or other complex molecular architectures. This silicon-containing azaspiro compound is intended for research applications only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data sheet (SDS) before use and handle the product in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).

Eigenschaften

Molekularformel

C13H23NO4Si

Molekulargewicht

285.41 g/mol

IUPAC-Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

InChI

InChI=1S/C13H23NO4Si/c1-13(2,3)18-12(17)14-9-19(6-4-5-7-19)8-10(14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16)

InChI-Schlüssel

RAHURYMPBZXVEG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C[Si]2(CCCC2)CC1C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Silaspiro Ring System

  • Starting Materials: The synthesis often begins with a suitable amino alcohol or amino silane precursor capable of undergoing intramolecular cyclization.
  • Spirocyclization: Formation of the silaspiro[4.4]nonane core is typically achieved via intramolecular nucleophilic substitution or ring-closing reactions involving silicon-containing intermediates.
  • Silicon Incorporation: The silicon atom is introduced through organosilicon reagents such as chlorosilanes or silanols, facilitating ring closure to form the silaspiro moiety.

Installation of the Boc Protecting Group

  • Reagent: Di-tert-butyl dicarbonate (Boc2O) is used to selectively protect the nitrogen atom.
  • Conditions: The reaction is performed under mild basic conditions (e.g., triethylamine or sodium bicarbonate) in solvents like dichloromethane at low temperatures to prevent side reactions.
  • Outcome: The Boc group stabilizes the nitrogen, allowing further functionalization without undesired reactions at the amine site.

Representative Synthetic Route Overview

Step Reaction Type Key Reagents/Conditions Product Intermediate
1 Amino silane formation Amino alcohol + chlorosilane, base Amino silane intermediate
2 Spirocyclization Intramolecular ring closure, heat or catalyst Silaspiro[4.4]nonane core
3 Boc protection Boc2O, base, DCM, 0-25°C Boc-protected silaspiro amine
4 Oxidation/hydrolysis Oxidant (e.g., KMnO4) or acid/base hydrolysis 2-(tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

This sequence is supported by analytical data including NMR, IR, and mass spectrometry to confirm structure and purity.

Analytical and Research Findings

Spectroscopic Characterization

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of Boc group (tert-butyl singlet around 1.4 ppm), spirocyclic ring protons, and carboxylic acid signals.
  • Mass Spectrometry: Molecular ion peak at m/z 286 (M+1) consistent with molecular weight 285.41.
  • Infrared Spectroscopy: Characteristic carbonyl stretches at ~1700 cm⁻¹ for both Boc and carboxylic acid groups.

Purity and Stability

  • Purity typically exceeds 95% as determined by HPLC.
  • The Boc protecting group provides stability under neutral and mildly basic conditions but can be removed under acidic conditions if deprotection is desired.

Applications of the Compound

  • Used as an intermediate in the synthesis of bioactive molecules, particularly in drug discovery targeting neurological receptors.
  • The silaspiro scaffold imparts conformational rigidity, enhancing binding specificity in medicinal chemistry.
  • Serves as a versatile building block for further functionalization in organic synthesis.

Summary Table of Preparation Parameters

Parameter Details
Starting Material Amino alcohol or amino silane derivatives
Key Reagents Chlorosilanes, Boc2O, oxidants (KMnO4)
Solvents Dichloromethane, ethereal solvents
Temperature Range 0–80°C depending on step
Reaction Time Several hours per step
Purification Methods Crystallization, column chromatography
Analytical Techniques NMR, MS, IR, HPLC

Analyse Chemischer Reaktionen

Hydrolysis and Deprotection

Hydrolysis of the Boc group and ester functionality can be achieved under basic conditions:

  • Conditions : KOH in ethanol/water (20–25°C, 12 h) .

  • Outcome : Conversion to carboxylic acid derivatives, critical for further functionalization .

Coupling Reactions

The compound undergoes amide coupling with other molecules, facilitated by activating agents:

  • Reagents : HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) + DIPEA (N,N-diisopropylethylamine) in DMF .

  • Yield : Up to 83% for amide bond formation with intermediates like trifluoroethanimidamide .

Reaction Type Reagents Yield Conditions
Amide couplingHATU, DIPEA, DMF83%RT, 1.5 h
Oxadiazole formationT3P (triphenylphosphine), TEA50%RT, 1.5 h

Dibromocarbene Reactivity

Though specific to related compounds, analogous methods may apply:

  • Dibromocarbene addition : Using bromoform (CHBr₃) or CBr₃CO₂Na to introduce bromine atoms .

  • Debromination : Hydrogenolysis preferred over radical reduction (83% vs. 53% yield) .

Reaction Mechanisms and Stability

The compound’s spirocyclic framework enhances stability during reactions, allowing selective transformations without degradation. Key mechanistic insights:

  • Coupling selectivity : DMF and DCM are common solvents for activating intermediates, while DIPEA or TEA serve as bases .

  • Stereochemical control : Enantioselective methods (e.g., chinchonidine-derived catalysts) may influence spirocyclic formation .

Wissenschaftliche Forschungsanwendungen

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical transformations, allowing for the selective modification of specific functional groups. The Boc group is typically removed under acidic conditions, revealing the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

Data Tables: Comparative Analysis

Compound Molecular Formula Molecular Weight Core Structure Key Functional Groups Melting Point
2-(Tert-Butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid C₁₄H₂₃NO₄ 269.34 Spiro[4.4]nonane Boc, -COOH at C3, Si at C5 100–102°C
2-(Tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid C₁₄H₂₃NO₄ 269.34 Spiro[4.4]nonane Boc, -COOH at C4 Not reported
Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate C₁₀H₁₉NO₂Si 225.34 Spiro[4.4]nonane Ethyl ester, Si at C5 Not reported
7-Endo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid C₁₃H₂₁NO₄ 255.31 Bicyclo[3.3.1]nonane Boc, -COOH at C7 126°C

Biologische Aktivität

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article aims to summarize the available literature regarding its biological activity, including synthesis, structure-activity relationships, and specific case studies.

Chemical Structure and Properties

The compound's structure features a spirocyclic framework that contributes to its biological properties. The tert-butoxycarbonyl (Boc) group enhances stability and solubility, making it suitable for various applications in pharmacology.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following sections detail specific findings related to the biological activity of 2-(tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid.

Antimicrobial Activity

A study evaluated the antibacterial properties of related thiazolidine derivatives, revealing that modifications in the structure significantly affect their efficacy against various bacterial strains. For instance, certain derivatives demonstrated exceptional antibacterial activity against Gram-positive and Gram-negative bacteria, with IC50 values lower than standard antibiotics like Penicillin G and Kanamycin B .

CompoundBacterial StrainIC50 (µg/mL)Comparison
14Pseudomonas aeruginosa0.195Superior to Penicillin G
14Staphylococcus aureusNot specifiedComparable efficacy

This suggests that structural modifications similar to those found in 2-(tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid could yield potent antimicrobial agents.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties relevant to therapeutic applications. For example, compounds with similar spiro structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases where these pathways are dysregulated.

Case Studies and Research Findings

  • Synthesis and Structure-Activity Relationship : Research has shown that the introduction of various substituents on the spiro framework can enhance biological activity. A systematic study on derivatives indicated that specific modifications improved binding affinity to target enzymes or receptors .
  • Toxicity Studies : Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest low toxicity levels for structurally similar compounds, indicating a favorable safety margin for potential therapeutic use .
  • Pharmacokinetics : Understanding the pharmacokinetic properties of 2-(tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is essential for evaluating its therapeutic potential. Data on absorption, distribution, metabolism, and excretion (ADME) profiles from related compounds suggest promising characteristics that warrant further investigation .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid?

Answer:
A four-step protocol starting from tert-butyl 3-oxoazetidine-1-carboxylate (120 g, 0.7 mol) involves:

Wittig Reaction : Reacting with (carbethoxymethylene)triphenylphosphorane in dichloromethane to form a key intermediate.

Cyclization : Intramolecular ring closure under optimized conditions (59% yield).

Purification : Crystallization yields a brown powder.

Characterization : Use 1H^1H NMR (e.g., δ = 11.46 ppm for carboxylic proton), 13C^{13}C NMR (e.g., δ = 179.12 ppm for carbonyl), LCMS ([M-H]⁻ 268.0), and elemental analysis (C: 62.56%, H: 8.70%, N: 5.11%) for validation .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy :
    • 1H^1H NMR detects spirocyclic strain effects (e.g., δ = 4.30 ppm, dt, J=45.6HzJ = 45.6 \, \text{Hz}).
    • 13C^{13}C NMR confirms carbonyl (δ ~175–179 ppm) and tert-butoxycarbonyl (Boc) groups (δ ~80–81 ppm) .
  • LCMS : Validates molecular weight ([M-H]⁻ 268.0) .
  • Elemental Analysis : Matches calculated values (C, H, N) to exclude impurities .

Basic: What safety precautions are essential during handling and storage?

Answer:

  • Storage : Stable under inert, dry conditions at room temperature. Avoid heat/moisture to prevent Boc-group cleavage .
  • Fire Safety : Use dry sand or alcohol-resistant foam; decomposition releases CO and NOx_x .
  • Disposal : Treat as hazardous waste via licensed facilities to comply with ecological regulations .

Advanced: How can conflicting NMR splitting patterns (e.g., δ = ppm, dt, J=HzJ = \, \text{Hz}J=45.6Hz) be resolved during structural elucidation?

Answer:

  • High-Field NMR : Enhances resolution of complex coupling patterns.
  • Variable Temperature Studies : Mitigate conformational dynamics affecting splitting.
  • Comparative Analysis : Cross-reference with structurally analogous spirocyclic compounds (e.g., tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate) to identify strain-induced shifts .

Advanced: What strategies improve the yield of spirocyclic ring formation?

Answer:

  • Solvent Optimization : Dichloromethane promotes reactivity in Wittig steps .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • Temperature Control : Maintain 0–25°C during sensitive steps to suppress side reactions.
  • Scale-Up Adjustments : Multigram syntheses (e.g., 137 g batches) require precise stoichiometry and mixing efficiency .

Advanced: How should researchers address the lack of toxicological and ecological data for risk assessment?

Answer:

  • In-House Testing : Conduct acute toxicity assays (e.g., zebrafish embryos) and soil mobility studies.
  • Literature Analogues : Compare with structurally similar compounds (e.g., 2-azaspiro[4.4]nonane derivatives) for hazard extrapolation .
  • Precautionary Measures : Use fume hoods, PPE, and environmental containment protocols during handling .

Advanced: How does the spirocyclic framework influence conformational rigidity in drug design?

Answer:

  • Steric Constraints : The 2-aza-5-silaspiro[4.4]nonane core restricts bond rotation, enhancing target binding selectivity.
  • Bioisosteric Potential : Silicon incorporation improves metabolic stability vs. carbon analogs.
  • Case Study : Similar spirocyclic α-prolines are used in peptide-based inhibitors (e.g., protease blockers) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.